molecular formula C11H11F3OS B14049938 1-(2-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one

1-(2-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B14049938
M. Wt: 248.27 g/mol
InChI Key: DZAKPSDTUNOTGO-UHFFFAOYSA-N
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Description

1-(2-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one is an organic compound with a complex structure that includes a trifluoromethyl group, a methylthio group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Friedel-Crafts acylation of a substituted benzene ring with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylthio group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with biological targets. The combination of a methylthio group and a trifluoromethyl group on the phenyl ring provides distinct chemical properties that are not observed in similar compounds .

Properties

Molecular Formula

C11H11F3OS

Molecular Weight

248.27 g/mol

IUPAC Name

1-[2-methylsulfanyl-4-(trifluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C11H11F3OS/c1-3-9(15)8-5-4-7(11(12,13)14)6-10(8)16-2/h4-6H,3H2,1-2H3

InChI Key

DZAKPSDTUNOTGO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)C(F)(F)F)SC

Origin of Product

United States

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